Heptamethine cyanine dye-1
CAS No.: 162411-29-2
Cat. No.: VC0007371
Molecular Formula: C₄₂H₄₄ClIN₂
Molecular Weight: 739.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162411-29-2 |
---|---|
Molecular Formula | C₄₂H₄₄ClIN₂ |
Molecular Weight | 739.2 g/mol |
IUPAC Name | (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide |
Standard InChI | InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1 |
Standard InChI Key | CNQCCCLLXKARPK-UHFFFAOYSA-M |
Isomeric SMILES | CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |
SMILES | CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |
Canonical SMILES | CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |
Introduction
Chemical and Physical Properties
Structural Characteristics
The dye’s structure includes a central chloro-substituted indole ring and an iodinated benzoxazole moiety, linked via a heptamethine chain (Table 1). This configuration stabilizes the excited state, resulting in strong NIR fluorescence .
Table 1: Key Chemical Properties of Heptamethine Cyanine Dye-1
Property | Value |
---|---|
CAS Number | 162411-29-2 |
Molecular Formula | C<sub>42</sub>H<sub>44</sub>ClIN<sub>2</sub> |
Molecular Weight | 739.17 g/mol |
Solubility | 50 mg/mL in DMSO |
Storage Conditions | -20°C (dry, dark) |
Spectral Range | 750–850 nm |
Stability and Solubility
The dye demonstrates stability in DMSO at 50 mg/mL (67.64 mM), though prolonged storage requires protection from light and moisture to prevent degradation . Lyophilized powders remain stable for years at -80°C, while solutions retain activity for one month at -20°C .
Mechanisms of Tumor Targeting
Selective Accumulation in Cancer Cells
Heptamethine cyanine dye-1 accumulates preferentially in malignant cells due to overexpression of OATPs in cancer membranes. Competitive inhibition experiments with bromosulfophthalein (BSP) confirm OATP-mediated transport, with >90% uptake blockade . In prostate cancer xenografts, the dye achieves tumor-to-normal tissue ratios of 8:1 within 24 hours post-injection .
Subcellular Localization
Once internalized, the dye localizes to mitochondria and lysosomes, as shown by co-staining with organelle-specific trackers . This dual localization exploits the altered metabolic and pH profiles of cancer cells, enhancing retention.
Applications in Biological Imaging
Preclinical Cancer Detection
In transgenic mouse models of intestinal tumors, heptamethine cyanine dye-1 enabled detection of submillimeter lesions via NIR imaging . Metastases in lung and liver were visualized with a sensitivity of 10<sup>3</sup> cells, outperforming MRI in early-stage detection .
Circulating Tumor Cell Identification
The dye differentiates cancer cells from normal leukocytes in blood samples. In spiking experiments, it detected 1 cancer cell per 10<sup>6</sup> peripheral blood mononuclear cells (PBMCs), offering a rapid liquid biopsy tool .
Drug-Dye Conjugates for Theranostics
Crizotinib Conjugate for Glioblastoma
Conjugation of heptamethine cyanine dye-1 to the anaplastic lymphoma kinase (ALK) inhibitor crizotinib produced a theranostic agent with dual imaging and cytotoxic functions. The conjugate exhibited a 110-fold increase in potency (EC<sub>50</sub> = 50.9 nM) compared to free crizotinib in glioblastoma cell lines . Combination with temozolomide synergistically enhanced efficacy (492-fold improvement) .
Table 2: Anticancer Activity of Crizotinib-Dye Conjugate
Metric | Value (Conjugate) | Value (Crizotinib) |
---|---|---|
EC<sub>50</sub> (Glioblastoma) | 50.9 nM | 5,600 nM |
IC<sub>50</sub> (Proliferation) | 4.7 nM | 520 nM |
Mechanism of Enhanced Delivery
The conjugate exploits OATP-mediated uptake to bypass efflux pumps (e.g., P-glycoprotein), overcoming drug resistance . The dye moiety also facilitates real-time tracking of drug distribution in tumors .
Photophysical Behavior and Technical Considerations
Photoisomerization and Blinking Dynamics
Recent studies reveal that heptamethine cyanine dye-1 undergoes reversible photoisomerization, generating a red-emissive state (λ<sub>em</sub> ≈ 700 nm) alongside its primary NIR emission . This property complicates single-molecule tracking but enables super-resolution microscopy via stochastic switching .
Optimization for Imaging
Future Directions and Challenges
Clinical Translation
While preclinical data are promising, human trials require addressing batch-to-batch variability in dye synthesis and long-term toxicity profiling. Current Good Manufacturing Practice (cGMP)-compliant production methods are under development .
Expanding Therapeutic Payloads
Ongoing research conjugates the dye to antibodies, siRNA, and chemotherapeutics (e.g., doxorubicin). Preliminary data show enhanced tumor penetration and reduced off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume